molecular formula C8H19N3 B056873 3,3,5,5-Tetramethylpiperazin-1-amine CAS No. 114881-10-6

3,3,5,5-Tetramethylpiperazin-1-amine

Cat. No. B056873
M. Wt: 157.26 g/mol
InChI Key: LHQQSLOFHQRVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,5-Tetramethylpiperazin-1-amine, also known as TMPA, is a synthetic compound that is widely used in scientific research. It is a member of the piperazine family of organic compounds and is commonly used as a reagent in organic synthesis. TMPA has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 3,3,5,5-Tetramethylpiperazin-1-amine is not fully understood, but it is believed to act as a proton sponge, which can buffer the pH of the reaction environment. It can also act as a chelating agent, which can coordinate with metal ions and enhance their reactivity. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can form hydrogen bonds with other molecules, which can stabilize the reaction intermediates and transition states.

Biochemical And Physiological Effects

3,3,5,5-Tetramethylpiperazin-1-amine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and phosphatases. It can also modulate the activity of ion channels and transporters, including the glutamate transporter and the GABA transporter. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can act as a free radical scavenger, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

3,3,5,5-Tetramethylpiperazin-1-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents. However, 3,3,5,5-Tetramethylpiperazin-1-amine has some limitations as well. It can be toxic at high concentrations, and its effects on living organisms are not well understood. In addition, its solubility in water is limited, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the study of 3,3,5,5-Tetramethylpiperazin-1-amine. One area of research is the development of new synthetic methods for the production of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives. Another area of research is the study of the biological activity of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives, including their effects on ion channels and transporters. Finally, the development of new applications for 3,3,5,5-Tetramethylpiperazin-1-amine, such as in the synthesis of new bioactive compounds or as a probe for the study of biological systems, is an area of active research.

Synthesis Methods

3,3,5,5-Tetramethylpiperazin-1-amine is synthesized by reacting tetramethylpiperazine with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the amine product. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

3,3,5,5-Tetramethylpiperazin-1-amine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a catalyst or a protecting group. It is also used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction. In medicinal chemistry, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a building block for the synthesis of various bioactive compounds, including antiviral and anticancer agents. In pharmacology, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a probe for the study of ion channels and transporters.

properties

CAS RN

114881-10-6

Product Name

3,3,5,5-Tetramethylpiperazin-1-amine

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

3,3,5,5-tetramethylpiperazin-1-amine

InChI

InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3

InChI Key

LHQQSLOFHQRVCW-UHFFFAOYSA-N

SMILES

CC1(CN(CC(N1)(C)C)N)C

Canonical SMILES

CC1(CN(CC(N1)(C)C)N)C

Origin of Product

United States

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